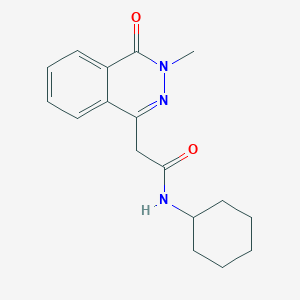![molecular formula C17H17NO3 B12487264 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one](/img/structure/B12487264.png)
3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group and a phenylmethyl group attached to an isoindolone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the use of a Friedel-Crafts acylation reaction followed by a series of reduction and substitution reactions . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Substitution reactions can occur at the methoxy or phenylmethyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one include:
Uniqueness
What sets this compound apart from these similar compounds is its unique isoindolone core structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-13-9-7-12(8-10-13)11-18-16(19)14-5-3-4-6-15(14)17(18)21-2/h3-10,17H,11H2,1-2H3 |
InChI Key |
CAFWLMUFXVMLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)OC |
solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12487182.png)
![N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B12487187.png)
![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)
![2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B12487202.png)
![1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B12487217.png)
![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487222.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methylprop-2-enoate](/img/structure/B12487232.png)
![N-[(5E)-3-(benzoylsulfanyl)-4-butyl-1,2,4-thiadiazol-5-ylidene]benzamide](/img/structure/B12487245.png)
![N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine](/img/structure/B12487246.png)
![4-(3,4-diethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B12487252.png)
